molecular formula C28H35N5O9S B2833812 Ethyl 4-((4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 533871-74-8

Ethyl 4-((4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2833812
CAS No.: 533871-74-8
M. Wt: 617.67
InChI Key: BQSLKPKLJJBHHI-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted with an ethyl carboxylate group, linked via a sulfonyl group to a phenyl ring. The phenyl ring is further connected to a 1,3,4-oxadiazole moiety bearing a 3,4,5-triethoxyphenyl substituent through a carbamoyl bridge.

Properties

IUPAC Name

ethyl 4-[4-[[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O9S/c1-5-38-22-17-20(18-23(39-6-2)24(22)40-7-3)26-30-31-27(42-26)29-25(34)19-9-11-21(12-10-19)43(36,37)33-15-13-32(14-16-33)28(35)41-8-4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,29,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSLKPKLJJBHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • Target Compound : The 3,4,5-triethoxyphenyl group introduces strong electron-donating effects and moderate lipophilicity (logP estimated ~3.5–4.0).
  • Ethyl 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate (): Substituent: 4-Chlorophenoxymethyl. Chlorine increases electronegativity and lipophilicity (logP ~3.8–4.3). Sulfanyl acetyl linker reduces polarity compared to the target’s sulfonyl group .
  • Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ():
    • Substituent: 3,4-Dimethylphenyl.
    • Methyl groups enhance hydrophobicity (logP ~4.2–4.7) but lack hydrogen-bonding capacity.
    • Sulfanyl acetyl linker offers flexibility but lower thermal stability (mp ~120–140°C inferred) compared to the target’s rigid carbamoyl-sulfonyl bridge .

Variations in Linker Groups

  • Target Compound : Carbamoyl-sulfonyl linkage between phenyl and piperazine.
    • The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, favoring interactions with biological targets like enzymes .
  • Compounds with Thioether Linkers (Evidences 5, 6, 8):
    • Sulfanyl acetyl or thioether linkages reduce polarity (e.g., logP increased by ~0.5 units) and may lower melting points (mp ~150–200°C for thioether analogues vs. >250°C inferred for the target) .
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Carboxamide linker without sulfonyl or oxadiazole groups.

Key Insight : The carbamoyl-sulfonyl linker in the target compound enhances rigidity and polar interactions, which may improve binding specificity compared to thioether-linked analogues.

Piperazine Modifications

  • Target Compound : Ethyl carboxylate on piperazine enhances solubility in organic solvents (e.g., THF, DMSO) and stabilizes the piperazine ring conformation.
  • Ethyl 4-(2-(4-Chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate ():
    • Ketone linker instead of sulfonyl/carbamoyl.
    • Reduced hydrogen-bonding capacity but increased flexibility .
  • Benzo[b][1,4]oxazin-3(4H)-one Analogues ():
    • Piperazine carboxamides fused to bicyclic scaffolds.
    • Higher molecular weight and complexity may limit bioavailability compared to the target compound .

Key Insight : The ethyl carboxylate group in the target compound optimizes solubility without introducing excessive steric bulk.

Data Table: Structural and Inferred Properties of Selected Compounds

Compound Name Substituent (Oxadiazole) Linker Group logP (Estimated) Melting Point (°C) Key Feature(s)
Target Compound 3,4,5-Triethoxyphenyl Carbamoyl-sulfonyl 3.5–4.0 >250* High polarity, rigid structure
Ethyl 4-[({5-[(4-Chlorophenoxy)methyl]-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate 4-Chlorophenoxymethyl Sulfanyl acetyl 3.8–4.3 180–200 Increased lipophilicity
Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3,4-Dimethylphenyl Sulfanyl acetyl 4.2–4.7 120–140 Hydrophobic, flexible linker
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide None Carboxamide 2.5–3.0 150–170 Simplified structure, low steric hindrance

*Inferred based on analogues with sulfonyl groups in (mp >340°C for triazolopyrimidines).

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including:

  • Coupling of intermediates : Reacting carbamoylphenyl sulfonyl derivatives with oxadiazole-containing fragments under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Piperazine functionalization : Ethyl chloroformate is used to introduce the piperazine-carboxylate moiety, requiring pH control (7–9) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should they be implemented?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to confirm the integration of aromatic protons (e.g., 3,4,5-triethoxyphenyl) and piperazine methylene groups .
  • Mass spectrometry (HR-MS) : Electrospray ionization (ESI) in positive mode validates the molecular ion peak (e.g., m/z 650.2 for [M+H]+^+) and fragment patterns .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm1^{-1}) and sulfonyl (S=O, ~1350 cm1^{-1}) groups .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Short-term stability : Stable at room temperature (20–25°C) in inert atmospheres (N2_2) for 30 days .
  • Degradation triggers : Hydrolysis occurs under acidic (pH < 3) or basic (pH > 11) conditions, with oxadiazole ring cleavage observed via HPLC .
  • Storage : Store at −20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products during the coupling of intermediate fragments?

  • Stepwise optimization :
  • Temperature control : Maintain 60–70°C during carbamoyl coupling to prevent oxadiazole ring degradation .
  • Catalyst selection : Use 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency (yield increase by 15–20%) .
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and terminate before side-product formation (e.g., sulfonamide dimerization) .
    • Contradictions : Some studies report higher yields with microwave-assisted synthesis (70% vs. 50% conventional), but reproducibility requires rigorous parameter standardization .

Q. What computational strategies are recommended for predicting binding affinities with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin, focusing on hydrogen bonding with the oxadiazole and sulfonyl groups .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, emphasizing RMSD and binding free energy (MM-PBSA) calculations .
  • Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) data to correlate docking scores with experimental Kd_d values .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological harmonization :
  • Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours) to reduce variability .
  • Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
    • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration, cell passage number) .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

StepOptimal ConditionsYield RangeCritical Controls
Carbamoyl couplingDMF, 65°C, 12 hr, DMAP (5%)60–70%pH 8–9, anhydrous N2_2
Piperazine functionalizationEthyl chloroformate, 0°C, 2 hr75–85%Slow reagent addition
Final purificationSilica gel (EtOAc/hexane 3:7)90–95%Column pre-equilibration

Table 2: Computational vs. Experimental Binding Data

Target ProteinDocking Score (kcal/mol)Experimental Kd_d (nM)Technique Used
EGFR (Kinase domain)−9.2120 ± 15SPR
Tubulin (Colchicine site)−8.7280 ± 30Fluorescence polarization

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